9H-Carbazole-3,6-diamine

Catalog No.
S749311
CAS No.
86-71-5
M.F
C12H11N3
M. Wt
197.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
9H-Carbazole-3,6-diamine

CAS Number

86-71-5

Product Name

9H-Carbazole-3,6-diamine

IUPAC Name

9H-carbazole-3,6-diamine

Molecular Formula

C12H11N3

Molecular Weight

197.24 g/mol

InChI

InChI=1S/C12H11N3/c13-7-1-3-11-9(5-7)10-6-8(14)2-4-12(10)15-11/h1-6,15H,13-14H2

InChI Key

YCZUWQOJQGCZKG-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1N)C3=C(N2)C=CC(=C3)N

Canonical SMILES

C1=CC2=C(C=C1N)C3=C(N2)C=CC(=C3)N

The exact mass of the compound 9H-Carbazole-3,6-diamine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 49770. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

9H-Carbazole-3,6-diamine (CAS: 86-71-5) is an electron-rich heterocyclic diamine utilized primarily as a functional monomer in the synthesis of advanced polymers, covalent organic frameworks (COFs), and optoelectronic materials. Unlike standard aliphatic or simple aromatic diamines, this compound embeds a rigid, hole-transporting carbazole core directly into polymer backbones [1]. For procurement and material selection, its primary value lies in its dual functionality: it provides high thermal stability (T_d > 400 °C) and charge-transfer capabilities, while its specific 3,6-substitution geometry imparts enhanced solubility and processability to otherwise intractable high-performance polymers [1].

Generic substitution of 9H-Carbazole-3,6-diamine with standard linear diamines (such as p-phenylenediamine) or its positional isomer, 2,7-diaminocarbazole, fundamentally alters both polymer processability and electronic performance [1]. While 2,7-diaminocarbazole is widely used in optoelectronics, it forms rigid, linear polymer backbones that are notoriously insoluble in common organic solvents, complicating downstream film fabrication. In contrast, the 3,6-linkage introduces a critical 'bent' or kinked conformation that disrupts chain packing, rendering the resulting polyimides and polyazomethines soluble for direct solution casting [1]. Furthermore, the 3,6-amino substitution pattern yields a shallower HOMO level and stronger electron-donating properties than the 2,7-isomer, meaning generic substitution will result in mismatched work functions and increased hole-injection barriers in electronic devices [2].

Polymer Solubility and Processability via Backbone Kinking

The structural geometry of diamine monomers dictates the backbone rigidity and processability of the resulting polymers. 9H-Carbazole-3,6-diamine introduces a distinct 'bent' or kinked conformation into the polymer chain [1]. When reacted with standard dianhydrides, the resulting 3,6-linked polyimides achieve high solubility in polar aprotic solvents (e.g., NMP, DMAc, THF), enabling direct solution casting. In contrast, polyimides derived from linear comparators like p-phenylenediamine (PPD) or the positional isomer 2,7-diaminocarbazole form highly rigid, linear backbones that remain insoluble without costly side-chain modifications [2].

Evidence DimensionPolymer solubility and processability
Target Compound DataForms highly soluble polyimides in NMP/DMAc due to 3,6-kinked backbone
Comparator Or Baseline2,7-diaminocarbazole or PPD (forms insoluble, intractable rigid polyimides)
Quantified DifferenceEnables direct solution-phase film casting vs. requiring complex precursor (polyamic acid) processing
ConditionsPolycondensation with standard dianhydrides (e.g., PMDA, 6FDA) at standard conditions

Allows manufacturers to use cost-effective solution-processing techniques (like spin coating) for high-performance polymer films instead of relying on complex precursor pathways.

HOMO Energy Level and Electron Donor Strength

For optoelectronic procurement, the oxidation potential and HOMO energy level of the donor moiety dictate charge injection efficiency. 9H-Carbazole-3,6-diamine possesses a shallower HOMO level (approximately -5.32 eV) compared to unsubstituted carbazole and its 2,7-substituted counterparts [1]. This specific 3,6-amino substitution strongly destabilizes the HOMO, lowering the oxidation potential and enhancing the electron-donating capability. Consequently, it serves as a more effective hole-transporting building block than 2,7-diaminocarbazole, which exhibits a deeper HOMO and weaker donor strength [2].

Evidence DimensionHOMO energy level / Electron donor strength
Target Compound DataHOMO approx. -5.32 eV (strong electron donor)
Comparator Or Baseline2,7-diaminocarbazole (deeper HOMO, weaker donor)
Quantified DifferenceShallower HOMO level facilitates lower hole-injection barriers
ConditionsDensity functional theory (DFT) calculations and cyclic voltammetry (CV) of derived polymers

Provides buyers with a tunable monomer that minimizes energy barriers in hole-transporting layers, directly increasing the power conversion efficiency of downstream devices.

Thermal Stability in Crosslinked Networks

Incorporating hole-transporting moieties often compromises the thermal stability of polymer networks. However, 9H-Carbazole-3,6-diamine acts as a highly stable rigid crosslinker. When integrated into polyimide or epoxy networks, it yields materials with high thermal resistance, demonstrating 5% weight loss temperatures (T_d) that frequently exceed 400 °C to 450 °C [1]. This provides a >100 °C improvement over standard functional diamines or simple aromatic amines, which typically begin degrading between 250 °C and 330 °C under similar conditions [1].

Evidence DimensionThermal degradation temperature (T_d, 5% weight loss)
Target Compound DataT_d > 400–450 °C in polyimide/epoxy networks
Comparator Or BaselineStandard functional diamines (T_d ~ 250–330 °C)
Quantified Difference>100 °C improvement in thermal degradation threshold
ConditionsThermogravimetric analysis (TGA) under nitrogen atmosphere

Ensures that the addition of optoelectronic functionality does not compromise the structural integrity of the material during high-temperature device fabrication.

Photoconductivity via Charge-Transfer Complex Formation

The ability to form intramolecular charge-transfer complexes (CTCs) is a primary selection criterion for photoreceptor materials. Polyimides copolymerized with 9H-Carbazole-3,6-diamine exhibit orders of magnitude enhancements in photoconductivity compared to baseline commercial polyimides [1]. The strong electron-donating nature of the 3,6-linked carbazole core interacts efficiently with electron-accepting imide rings, increasing photocurrents by multiple orders of magnitude relative to virgin Kapton (PMDA-ODA) films under high electric fields[1].

Evidence DimensionPhotocurrent / Photosensitivity
Target Compound DataHigh photoconductivity via strong CTC formation
Comparator Or BaselineVirgin Kapton (PMDA-ODA) (weakly photoconductive)
Quantified DifferenceOrders of magnitude increase in photocurrent
ConditionsBilayer photoreceptor films under high electric fields

Crucial for procuring active materials in electrophotographic and memory devices where intrinsic charge generation under an electric field is required.

Solution-Processable High-Tg Polyimides

Leveraging the kinked 3,6-linkage to manufacture soluble polyimide films and dielectric coatings where standard rigid diamines (like PPD) yield intractable, insoluble materials[1].

Hole-Transporting Layers (HTLs) for OLEDs and PSCs

Utilized as a core building block for starburst molecules or polymeric HTLs, where its shallow HOMO level (-5.32 eV) is required to minimize hole-injection barriers, outperforming 2,7-substituted analogs [2].

High-Temperature Optoelectronic Encapsulants

Employed as a curing agent in epoxy-carbazole networks to produce highly durable, hole-injecting nanolayers that maintain structural integrity at temperatures exceeding 350 °C[3].

XLogP3

2

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (97.44%): Harmful if swallowed [Warning Acute toxicity, oral];
H319 (97.44%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

86-71-5

Wikipedia

3,6-Diaminocarbazole

Dates

Last modified: 08-15-2023

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